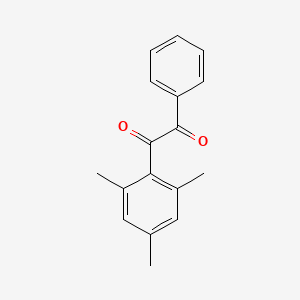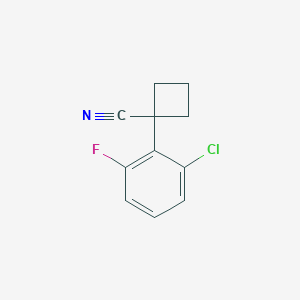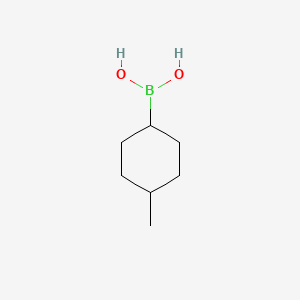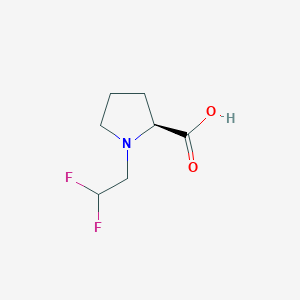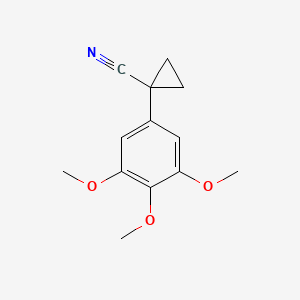
1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid is a versatile small molecule scaffold with the chemical formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 3,5-dimethoxyphenyl group. It is primarily used in research and development due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring is achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Analyse Des Réactions Chimiques
1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups such as halogens or amines using appropriate reagents like halogenating agents or amines[][3].
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to different chemical and biological properties.
1-(2,3-Dimethoxyphenyl)cyclopropanecarboxylic acid: Another similar compound with different substitution positions, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-15-9-5-8(6-10(7-9)16-2)12(3-4-12)11(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
GHYRJDAVVAXCHC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2(CC2)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


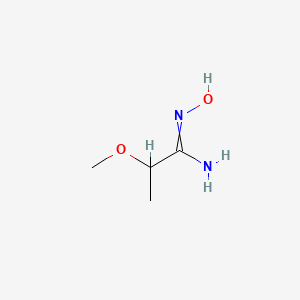

![5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11722872.png)
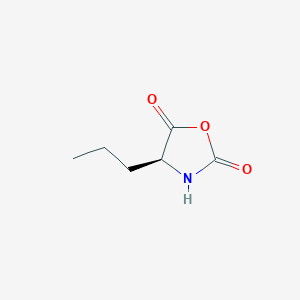
![2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride](/img/structure/B11722881.png)


